[[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid
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Overview
Description
This compound, also known by its CAS number 1142205-98-8, is a chemical with the molecular formula C16H23N3O3 and a molecular weight of 305.37 . It is used for proteomics research .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 305.37 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Stability of Quinazoline Derivatives
Research conducted on a quinazoline derivative closely related to [2-(4-Ethylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid revealed its stability under various stressful conditions, except for hydrolysis in an alkaline environment. The substance demonstrated stability against UV radiation, high temperatures, and oxidants. However, it was susceptible to hydrolysis, leading to the formation of specific degradation products in alkaline and acidic conditions. This information is crucial for the regulatory documentation and handling of this pharmaceutical substance (Gendugov et al., 2021).
Biological Activities
Aldose Reductase Inhibitory Action
A study on (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, structurally related to [2-(4-Ethylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid, demonstrated significant aldose reductase inhibitory activity. This activity is crucial as aldose reductase inhibitors are used to prevent or treat diabetic complications. The compounds exhibited potent inhibition with submicromolar IC50 values, suggesting their potential for further pharmacological exploration (Kučerová-Chlupáčová et al., 2020).
Antimicrobial Properties
Various derivatives of [2-(4-Ethylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid have been synthesized and tested for their antimicrobial activities. For instance, compounds synthesized from 2-[(2,6-dichlorophenyl)amino]phenyl acetic acid demonstrated antimicrobial activity against different bacterial and fungal strains. The antimicrobial properties of these compounds are noteworthy for their potential therapeutic applications (Patel & Shaikh, 2011).
Antinociceptive Activity
One of the derivatives, 3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one, showed significant antinociceptive activity in various tests, suggesting its potential for pain management applications. This finding underlines the importance of exploring similar compounds for their possible use in treating pain-related conditions (Önkol et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
2-(N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]anilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-2-17-8-10-18(11-9-17)15(20)12-19(13-16(21)22)14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHRICUVGBEETI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601189209 |
Source
|
Record name | Glycine, N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601189209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142205-98-8 |
Source
|
Record name | Glycine, N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142205-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601189209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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